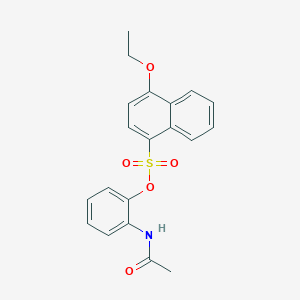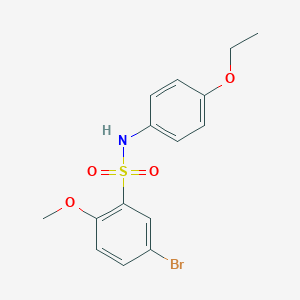
2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate is an organic compound that belongs to the class of sulfonic acid esters This compound is characterized by the presence of a naphthalene ring substituted with an ethoxy group and a sulfonic acid ester linkage to an acetylamino-phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate typically involves the following steps:
Nitration: Naphthalene is nitrated to form 4-nitro-naphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 4-amino-naphthalene.
Ethoxylation: The amino group is then ethoxylated to form 4-ethoxy-naphthalene.
Sulfonation: The ethoxy-naphthalene undergoes sulfonation to introduce the sulfonic acid group.
Esterification: Finally, the sulfonic acid group is esterified with 2-acetylamino-phenol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction rates and yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The sulfonic acid ester can be reduced to the corresponding sulfonamide.
Substitution: The acetylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include 4-ethoxy-naphthalene-1-carboxylic acid.
Reduction: Products include 4-ethoxy-naphthalene-1-sulfonamide.
Substitution: Products depend on the nucleophile used, such as 4-ethoxy-naphthalene-1-sulfonic acid 2-amino-phenyl ester.
Applications De Recherche Scientifique
2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its structural features.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate involves its interaction with specific molecular targets. The sulfonic acid ester group can interact with enzymes or receptors, leading to modulation of their activity. The acetylamino group may also play a role in binding to biological macromolecules, influencing their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Methoxy-naphthalene-1-sulfonic acid 2-acetylamino-phenyl ester
- 4-Ethoxy-benzene-1-sulfonic acid 2-acetylamino-phenyl ester
- 4-Ethoxy-naphthalene-1-sulfonic acid 2-amino-phenyl ester
Uniqueness
2-(Acetylamino)phenyl 4-ethoxynaphthalenesulfonate is unique due to the combination of its ethoxy-naphthalene core and the sulfonic acid ester linkage to an acetylamino-phenyl group. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
Propriétés
Formule moléculaire |
C20H19NO5S |
|---|---|
Poids moléculaire |
385.4 g/mol |
Nom IUPAC |
(2-acetamidophenyl) 4-ethoxynaphthalene-1-sulfonate |
InChI |
InChI=1S/C20H19NO5S/c1-3-25-18-12-13-20(16-9-5-4-8-15(16)18)27(23,24)26-19-11-7-6-10-17(19)21-14(2)22/h4-13H,3H2,1-2H3,(H,21,22) |
Clé InChI |
QSZBXRJZYXRNQL-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3NC(=O)C |
SMILES canonique |
CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=CC=C3NC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Benzoyl-4-[(4-bromo-2,5-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B229165.png)

![[(5-Chloro-2-methoxyphenyl)sulfonyl]naphthylamine](/img/structure/B229172.png)







